Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, making them valuable in pharmaceutical and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by iodine and proceeds through a series of steps including tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Microwave-assisted synthesis and metal-free catalytic systems are examples of techniques that can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Olprinone: A cardiotonic agent with an imidazo[1,2-a]pyridine core.
Miroprofen: An analgesic with a 2-substituted imidazo[1,2-a]pyridine structure.
Zolimidine: An anticancer agent with a similar imidazo[1,2-a]pyridine framework.
Uniqueness
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-19-8-10(6-7-14(19)18-12)11-4-3-5-13(16)17-11/h3-9H,2H2,1H3,(H2,16,17) |
InChI Key |
NRUSSGNFCGNZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=NC(=CC=C3)N |
Origin of Product |
United States |
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